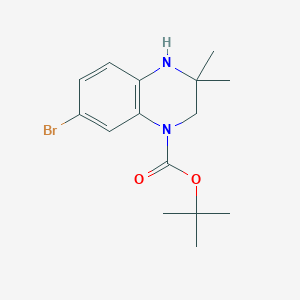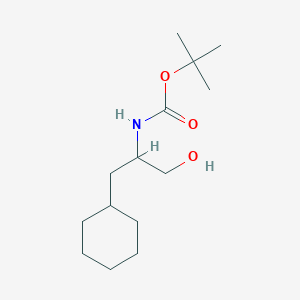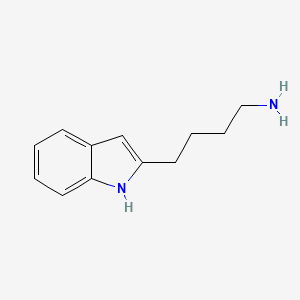
4-(1H-indol-2-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-2-yl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-(1H-indol-2-yl)butan-1-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another approach involves the use of arylhydrazones, which undergo acid-catalyzed exchange with enolizable ketones followed by a Fischer reaction .
Industrial Production Methods: Industrial production of indole derivatives can involve large-scale Fischer indole synthesis, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-indol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indole-3-carboxaldehyde or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to their corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Indole-3-carboxaldehyde.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
4-(1H-indol-2-yl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(1H-indol-2-yl)butan-1-amine involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, influencing cell signaling pathways. They may inhibit enzymes or interact with DNA, leading to their biological effects .
Comparaison Avec Des Composés Similaires
- 4-(1H-indol-3-yl)butan-2-amine
- 4-(1H-indol-3-yl)butan-1-ol
- Indole-3-acetic acid
Comparison: 4-(1H-indol-2-yl)butan-1-amine is unique due to its specific substitution pattern on the indole ring, which influences its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different binding affinities and biological effects .
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
4-(1H-indol-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H16N2/c13-8-4-3-6-11-9-10-5-1-2-7-12(10)14-11/h1-2,5,7,9,14H,3-4,6,8,13H2 |
Clé InChI |
GBVOJQHGWSEFHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


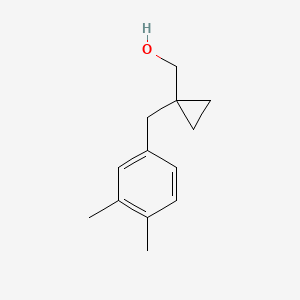
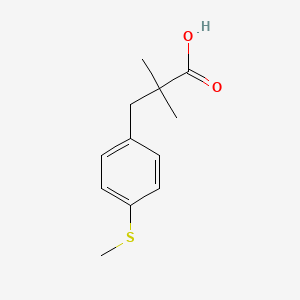
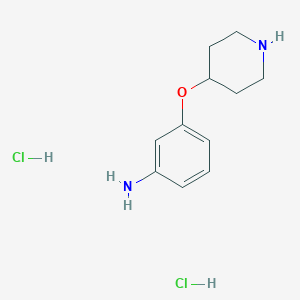

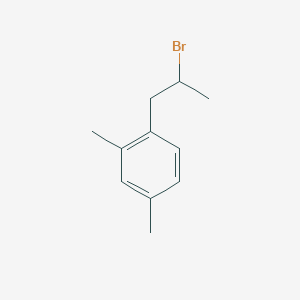
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
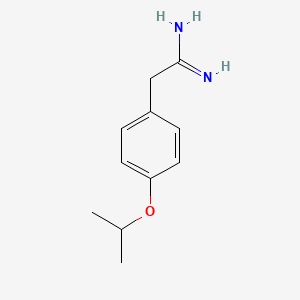
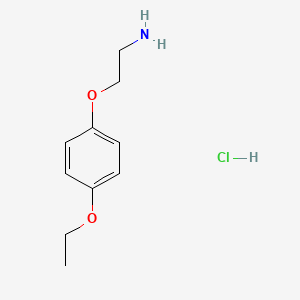
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
amino}propane-2-sulfinate](/img/structure/B13589375.png)

